IPN60090 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

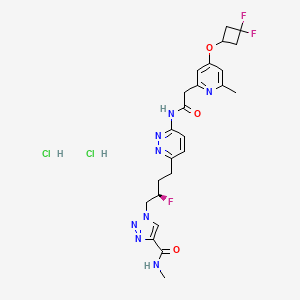

1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N8O3.2ClH/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2;;/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36);2*1H/t15-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREGZVYRKYDENT-QCUBGVIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29Cl2F3N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of IPN60090 Dihydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of IPN60090 dihydrochloride (B599025), a potent and selective inhibitor of Glutaminase 1 (GLS1). Tailored for researchers, scientists, and drug development professionals, this document outlines the core scientific principles of IPN60090, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism of Action

IPN60090 dihydrochloride is an orally active and highly selective small molecule inhibitor of Glutaminase 1 (GLS1), an enzyme pivotal to cancer cell metabolism.[1][2] GLS1 catalyzes the conversion of glutamine to glutamate (B1630785), a critical step in the metabolic process of glutaminolysis.[3] Many tumors exhibit a strong dependence on glutamine for survival and proliferation, making GLS1 a compelling therapeutic target.[3][4][5]

IPN60090 selectively targets the GLS1 isoform, with no significant activity against Glutaminase 2 (GLS2), which is primarily expressed in the liver.[1][2] By inhibiting GLS1, IPN60090 disrupts the downstream production of key metabolites necessary for tumor growth, including alpha-ketoglutarate (B1197944) for the tricarboxylic acid (TCA) cycle, and glutathione, which is essential for maintaining redox balance.[3] This targeted inhibition ultimately hampers the proliferation of cancer cells that are reliant on glutamine metabolism.[3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Reference |

| Recombinant Human GLS1 (GAC isoform) | Dual-Coupled Enzyme Assay | 31 | [1][2] |

| GLS2 | Dual-Coupled Enzyme Assay | >50,000 | [1][2] |

| A549 Lung Carcinoma Cells | Proliferation Assay | 26 | [1][2] |

Table 2: Preclinical Pharmacokinetic Profile (Mouse)

| Parameter | Route of Administration | Value | Unit | Reference |

| Clearance (CL) | Intravenous (i.v.) | 4.1 | mL/min/kg | [1][2] |

| Half-life (t1/2) | Intravenous (i.v.) | 1 | hour | [1][2] |

| Maximum Concentration (Cmax) | Oral (p.o.) | 19 | µM | [1][2] |

| Oral Bioavailability (F%) | Oral (p.o.) | 89 | % | [1][2] |

Table 3: In Vivo Efficacy

| Treatment | Model | Tumor Growth Inhibition (%) | Reference |

| IPN60090 Monotherapy | Not Specified | 28 | [1][2] |

| IPN60090 + TAK228 | Not Specified | 85 | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the glutaminolysis pathway targeted by IPN60090 and a general workflow for evaluating its in vivo efficacy.

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound.

GLS1 Dual-Coupled Enzyme Assay for IC50 Determination

This assay indirectly measures GLS1 activity by coupling the production of glutamate to a second enzymatic reaction that results in a detectable change in absorbance.

Materials:

-

Recombinant human GLS1 (GAC isoform)

-

L-glutamine

-

Glutamate dehydrogenase (GDH)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

A reaction mixture is prepared containing assay buffer, NAD+, and GDH in each well of a 96-well plate.

-

Serial dilutions of this compound are added to the wells. A control with no inhibitor is also included.

-

The reaction is initiated by the addition of L-glutamine and recombinant GLS1 enzyme.

-

The plate is incubated at a controlled temperature (e.g., 37°C), and the absorbance at 340 nm is measured kinetically. The conversion of glutamate to alpha-ketoglutarate by GDH reduces NAD+ to NADH, leading to an increase in absorbance at 340 nm.

-

The rate of NADH production is proportional to GLS1 activity.

-

IC50 values are calculated by plotting the percent inhibition of GLS1 activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

A549 Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of the A549 human lung carcinoma cell line.

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., F-12K medium with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., MTT or resazurin)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

A549 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control is included.

-

The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Following incubation, a cell viability reagent is added to each well. For an MTT assay, the reagent is converted by viable cells into a colored formazan (B1609692) product. For a resazurin-based assay, viable cells reduce resazurin (B115843) to the fluorescent resorufin.

-

After an appropriate incubation time with the reagent, the absorbance or fluorescence is measured using a microplate reader.

-

The IC50 value, representing the concentration of IPN60090 that inhibits cell proliferation by 50%, is determined by plotting the percentage of viable cells against the logarithm of the drug concentration.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Tumor cells for implantation (e.g., A549)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor cells are subcutaneously implanted into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule. The control group receives the vehicle.

-

Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

The study is continued for a predetermined duration or until the tumors in the control group reach a specified size.

-

At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.

Preclinical Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.

Materials:

-

Mice

-

This compound formulation for intravenous and oral administration

-

Blood collection supplies

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

A cohort of mice is administered this compound via intravenous injection, and another cohort receives the drug via oral gavage.

-

Blood samples are collected from the mice at multiple time points after drug administration.

-

Plasma is separated from the blood samples.

-

The concentration of IPN60090 in the plasma samples is quantified using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic parameters, including clearance (CL), half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (F%), are calculated from the plasma concentration-time data.

Conclusion

This compound is a highly selective and orally bioavailable inhibitor of GLS1 with potent anti-proliferative activity in preclinical models of cancer. Its mechanism of action, centered on the disruption of glutamine metabolism, represents a promising therapeutic strategy for tumors dependent on this metabolic pathway. The data presented in this guide underscore the potential of IPN60090 as a novel anti-cancer agent and provide a framework for its continued investigation and development. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.[3][4][5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]

- 3. unmc.edu [unmc.edu]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to IPN60090 Dihydrochloride: A Clinical-Stage GLS1 Inhibitor

Introduction

This compound, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of Glutaminase (B10826351) 1 (GLS1).[1][2][3] GLS1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate, a key step in the metabolic reprogramming of many tumor cells.[4][5] By inhibiting GLS1, IPN60090 disrupts cancer cell proliferation and survival, making it a promising therapeutic agent for various solid tumors, including lung and ovarian cancers.[1][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Chemical and Physicochemical Properties

IPN60090 was developed through a discovery program focused on optimizing both the pharmacokinetic and physicochemical properties of GLS1 inhibitors to ensure high oral exposure and sustained target engagement in a clinical setting.[1][4]

| Property | Value |

| Chemical Formula | C₂₇H₃₅N₇O₄S ⋅ 2HCl |

| Molecular Weight | 626.6 g/mol (dihydrochloride salt) |

| Appearance | Light yellow to yellow solid powder |

| LogP | 1.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 11 |

Mechanism of Action

IPN60090 selectively targets the kidney-type glutaminase (GLS1), with no significant activity against the liver-type isoform (GLS2).[1][2] GLS1 is a key enzyme in the metabolic pathway that converts glutamine to glutamate. Glutamate is a precursor for the synthesis of several crucial molecules for cancer cell proliferation and survival, including:

-

α-ketoglutarate: A key intermediate in the tricarboxylic acid (TCA) cycle, which is central to cellular energy production.[4]

-

Glutathione: A major antioxidant that protects cells from reactive oxygen species (ROS).[4]

-

Ammonia: A building block for protein synthesis.[4]

By inhibiting GLS1, IPN60090 depletes the intracellular pool of glutamate, leading to a disruption of these vital cellular processes and ultimately inducing cancer cell death.[3]

Signaling Pathway

Mechanism of IPN60090 action on the glutamine metabolic pathway.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity

| Assay Type | Target/Cell Line | IC₅₀ (nM) | Notes |

| Enzyme Inhibition Assay | Purified recombinant human GLS1 (GAC isoform) | 31 | No activity against GLS2 (>50,000 nM)[1][2] |

| Cell Proliferation Assay | A549 (human lung carcinoma) | 26 | Demonstrates potent anti-proliferative effects.[2] |

Table 2: Preclinical Pharmacokinetics

| Species | Dose (mg/kg) | Route | Cₘₐₓ (µM) | t₁/₂ (h) | F% |

| Mouse | 10 | p.o. | 19 | 1 | 89% |

| Mouse | 3 | i.v. | - | 1 | - |

Table 3: In Vivo Efficacy

| Tumor Model | Treatment | Tumor Growth Inhibition | Notes |

| H2122 non-small cell lung cancer xenograft | IPN60090 (100 mg/kg, p.o., BID) | Similar to CB-839 (250 mg/kg, p.o., BID) | Demonstrates comparable efficacy to another clinical-stage GLS1 inhibitor at a lower dose.[1] |

| H460 xenograft | IPN60090 (bis-hydrochloride) | Dose-dependent target engagement | Showed a decrease in glutamate:glutamine ratios.[1] |

| Various advanced solid tumors (Phase I) | IACS-6274 (IPN60090) at escalating doses | Disease control rate of 60% at 12 weeks | Well-tolerated with preliminary antitumor activity. The recommended Phase 2 dose is 180mg BID.[8] |

Experimental Protocols

1. GLS1 Enzyme Inhibition Assay (Dual-Coupled Enzyme Assay)

This assay indirectly measures the activity of GLS1 by quantifying the production of glutamate.

Workflow Diagram

References

- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]

- 8. ascopubs.org [ascopubs.org]

The Discovery and Development of IPN60090 Dihydrochloride: A Potent and Selective GLS1 Inhibitor for Precision Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IPN60090 dihydrochloride, a novel, potent, and selective small-molecule inhibitor of glutaminase-1 (GLS1), has emerged as a promising therapeutic agent in the landscape of precision oncology. Developed through a collaborative effort between The University of Texas MD Anderson Cancer Center's Therapeutics Discovery division and Ipsen Biopharmaceuticals, IPN60090 targets the metabolic vulnerability of cancer cells dependent on glutamine metabolism. Preclinical studies have demonstrated its robust anti-tumor activity in specific, biomarker-defined cancer subtypes. Currently undergoing clinical evaluation, IPN60090 represents a targeted approach to cancer therapy with the potential to address unmet medical needs in patient populations with specific genetic alterations. This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical investigation of this compound.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways frequently dysregulated in cancer is glutaminolysis, the process of converting glutamine into glutamate, which serves as a crucial source of carbon and nitrogen for various biosynthetic pathways and for maintaining redox homeostasis.[1][2][3] Glutaminase-1 (GLS1) is the rate-limiting enzyme in this pathway, catalyzing the conversion of glutamine to glutamate.[3][4][5] Its pivotal role in cancer cell metabolism makes it an attractive therapeutic target.[1][2][3][4][5]

IPN60090 was developed as a potent and selective inhibitor of GLS1, aiming to exploit the glutamine dependency of certain tumors.[6][7][8] The discovery program for IPN60090 focused on optimizing not only its potency but also its physicochemical and pharmacokinetic properties to ensure high oral exposure and sustained target engagement in a clinical setting.[7][8][9]

Discovery and Lead Optimization

The discovery of IPN60090 was the result of a focused lead optimization program aimed at improving upon existing GLS1 inhibitors, which often suffered from suboptimal pharmacokinetic properties.[7] The program prioritized the development of a compound with excellent oral bioavailability and metabolic stability, alongside high potency and selectivity for GLS1 over GLS2.[7] This effort culminated in the identification of IPN60090 (also known as IACS-6274), a compound with a favorable preclinical profile warranting clinical investigation.[7][9]

Mechanism of Action

IPN60090 exerts its anti-tumor effect by selectively inhibiting the enzymatic activity of GLS1.[6][7] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts downstream metabolic pathways essential for cancer cell survival and proliferation.[7] This includes the tricarboxylic acid (TCA) cycle, glutathione (B108866) synthesis (critical for redox balance), and the synthesis of other essential biomolecules.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. parazapharma.com [parazapharma.com]

- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. NCT03894540 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fda.gov [fda.gov]

IPN60090 dihydrochloride as a selective GLS1 inhibitor

An In-Depth Technical Guide to IPN60090 Dihydrochloride (B599025): A Selective GLS1 Inhibitor

Executive Summary

IPN60090, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase (B10826351) 1 (GLS1).[1][2] Dysregulation of cellular metabolism is a recognized hallmark of cancer, and many tumors exhibit a strong dependence on glutamine for energy production, biosynthesis, and maintaining redox balance.[3] GLS1 is the mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate (B1630785).[4][5][6] By inhibiting GLS1, IPN60090 disrupts these critical metabolic pathways, thereby impeding the proliferation of cancer cells reliant on glutamine.[4][7] Preclinical data has demonstrated robust anti-tumor activity in specific, biomarker-defined cancer subsets, leading to its advancement into Phase I clinical trials for patients with advanced solid tumors.[3][4][8] This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to IPN60090.

Mechanism of Action: Targeting Cancer Metabolism

Glutaminase 1 is a critical node in cancer cell metabolism. It converts glutamine to glutamate, which serves as a precursor for multiple vital downstream pathways:

-

Energy Production: Glutamate is converted to α-ketoglutarate, a key intermediate that enters the tricarboxylic acid (TCA) cycle to generate ATP and other metabolic precursors.[4][9]

-

Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (B108866), the primary endogenous antioxidant, which protects cancer cells from oxidative stress.[4]

-

Biosynthesis: The nitrogen from glutamine, via glutamate, is used for the synthesis of nucleotides and other amino acids.[4]

Many cancer types upregulate GLS1 to meet the high metabolic demands of rapid proliferation.[5][6] IPN60090 selectively binds to and inhibits GLS1, blocking these downstream effects and leading to cancer cell death, particularly in tumors with a high dependency on glutaminolysis.[2][3]

Quantitative Data Summary

IPN60090 demonstrates high potency for GLS1, excellent selectivity over the GLS2 isoform, and favorable pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target/Cell Line | IC50 (nM) | Reference |

| Enzyme Inhibition | Recombinant Human GLS1 (GAC isoform) | 31 | [1][10] |

| Enzyme Inhibition | Recombinant Human GLS2 | >50,000 | [1][10] |

| Cell Proliferation | A549 Lung Cancer Cells | 26 | [1][10] |

Table 2: Preclinical Pharmacokinetic Profile

| Parameter | Value | Dosing Route | Reference |

| Clearance (CL) | 4.1 mL/min/kg | IV (3 mg/kg) | [1][2] |

| Half-life (t½) | 1 hour | IV (3 mg/kg) | [1][2] |

| Max Concentration (Cmax) | 19 µM | PO (10 mg/kg) | [1][2] |

| Oral Bioavailability (F%) | 89% | PO (10 mg/kg) | [1][2] |

Preclinical Development and Rationale

The development of IPN60090 was driven by the need for a GLS1 inhibitor with superior physicochemical and pharmacokinetic properties compared to earlier compounds.[4][7][11] Preclinical studies have validated its efficacy and identified patient populations most likely to respond.

Biomarkers for Patient Selection

Preclinical research identified key biomarkers that confer sensitivity to GLS1 inhibition with IPN60090:

-

KEAP1/NFE2L2 Mutations: Found in some lung cancers, these mutations lead to oxidative stress, increasing reliance on glutamine for glutathione synthesis.[3][12]

-

Low Asparagine Synthetase (ASNS) Expression: Cancers with low ASNS are unable to synthesize asparagine and are more dependent on glutamine metabolism, making them vulnerable to GLS1 inhibition.[3]

These biomarkers are being used to select patients for the ongoing Phase I clinical trial, representing a targeted approach to cancer therapy.[3][8]

In Vivo Efficacy

In preclinical tumor models, orally administered IPN60090 demonstrated significant, dose-dependent anti-tumor activity.[1][10] A tolerated dose of 100 mg/kg twice daily resulted in robust target engagement and tumor growth inhibition.[1][2][10] Notably, the efficacy of IPN60090 at 100 mg/kg was comparable to that of the GLS1 inhibitor CB-839 dosed at 250 mg/kg.[1][10] Combination studies have also shown promise; for instance, combining IPN60090 with TAK228 resulted in 85% tumor growth inhibition, a significant improvement over the 28% inhibition seen with IPN60090 monotherapy.[2]

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize IPN60090.

GLS1/GLS2 Dual-Coupled Enzyme Inhibition Assay

This assay quantifies the enzymatic activity of GLS1 by measuring the production of a downstream product.

-

Enzyme Preparation: Purified recombinant human GLS1 (GAC isoform) or GLS2 is prepared in an appropriate assay buffer.

-

Compound Preparation: IPN60090 dihydrochloride is serially diluted to create a range of concentrations for IC50 determination.

-

Reaction Initiation: The reaction is initiated by adding L-glutamine (substrate) to wells containing the enzyme and either IPN60090 or vehicle control. The conversion of glutamine to glutamate is coupled to a second enzymatic reaction; glutamate dehydrogenase converts glutamate to α-ketoglutarate, which simultaneously reduces NAD+ to NADH.

-

Detection: The rate of NADH production is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm over time.

-

Data Analysis: The rate of reaction at each inhibitor concentration is normalized to the vehicle control. The IC50 value is calculated by fitting the resulting dose-response curve to a four-parameter logistic equation.

A549 Cell Proliferation Assay

This assay measures the effect of IPN60090 on the growth of cancer cells.

-

Cell Plating: A549 lung carcinoma cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of IPN60090 or a vehicle control.

-

Incubation: Cells are incubated for a period of 72 to 96 hours to allow for multiple cell divisions.

-

Viability Assessment: Cell viability is measured using a commercially available reagent (e.g., CellTiter-Glo® or resazurin), which quantifies ATP levels or metabolic activity, respectively. Luminescence or fluorescence is read using a plate reader.

-

Data Analysis: The signal from treated wells is normalized to the vehicle control wells. The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of IPN60090 in a living organism.

-

Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

-

Randomization and Dosing: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. IPN60090 is formulated in a suitable vehicle (e.g., 0.5% aqueous methylcellulose) and administered orally, typically twice daily (BID), at specified doses (e.g., 100 mg/kg).[4]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 30 days).[1][10]

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to measure target engagement, such as the ratio of glutamate to glutamine, to confirm the biological effect of the drug.[1][2]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.

Clinical Status

IPN60090 (IACS-6274) is currently in a Phase I, first-in-human, biomarker-driven clinical trial for patients with advanced solid tumors.[3][8] The study is designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug, as well as to determine the recommended Phase II dose.[8][13] Initial results have confirmed that IPN60090 effectively inhibits GLS1 activity in patients.[3] Future trial cohorts are planned to explore combinations with other anti-cancer agents, including checkpoint inhibitors and targeted therapies.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]

- 3. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]

- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mixed results | Drug Discovery News [drugdiscoverynews.com]

- 13. researchgate.net [researchgate.net]

IPN60090 Dihydrochloride: A Deep Dive into Target Selectivity Over GLS2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPN60090 dihydrochloride (B599025) has emerged as a potent and highly selective inhibitor of glutaminase (B10826351) 1 (GLS1), a critical enzyme in cancer cell metabolism. This technical guide provides an in-depth analysis of the target selectivity of IPN60090 for GLS1 over its isoform, glutaminase 2 (GLS2). Through a comprehensive review of preclinical data, this document outlines the quantitative measures of selectivity, the detailed experimental protocols used for its determination, and the underlying biochemical pathways. This information is intended to equip researchers and drug development professionals with a thorough understanding of IPN60090's mechanism of action and its therapeutic potential.

Quantitative Assessment of Target Selectivity

The selectivity of IPN60090 dihydrochloride for GLS1 over GLS2 is a cornerstone of its therapeutic profile. This selectivity has been quantified through the determination of the half-maximal inhibitory concentration (IC50) for each enzyme. The data clearly demonstrates that IPN60090 is a highly potent inhibitor of GLS1 with negligible activity against GLS2.

| Enzyme | Inhibitor | IC50 (nM) | Selectivity (fold) |

| GLS1 (recombinant human, GAC isoform) | IPN60090 | 31[1][2] | >1600 |

| GLS2 (recombinant human) | IPN60090 | >50,000[1][2] |

Table 1: In vitro IC50 values for IPN60090 against GLS1 and GLS2.

The profound difference in IC50 values, with IPN60090 being over 1600-fold more selective for GLS1, underscores the inhibitor's precision. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Experimental Protocols

The determination of IPN60090's selectivity was primarily achieved through a robust biochemical assay. The following section details the methodology employed in the key experiments.

Dual-Coupled Enzyme Assay for GLS1 and GLS2 Activity

A dual-coupled enzyme assay was utilized to measure the enzymatic activity of purified recombinant human GLS1 (GAC isoform) and GLS2. This method indirectly quantifies glutaminase activity by measuring the production of one of its products, glutamate (B1630785). The glutamate produced is then used as a substrate in a subsequent enzymatic reaction that generates a detectable signal.

Principle:

The assay is based on the following coupled reactions:

-

Glutaminase (GLS1 or GLS2): L-Glutamine + H₂O → L-Glutamate + NH₃

-

Glutamate Dehydrogenase (GDH): L-Glutamate + NAD⁺ → α-Ketoglutarate + NADH + H⁺

The production of NADH is directly proportional to the glutaminase activity and can be monitored by measuring the increase in absorbance or fluorescence.

Materials:

-

Purified recombinant human GLS1 (GAC isoform) and GLS2

-

L-Glutamine

-

Glutamate Dehydrogenase (GDH)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

This compound

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

A reaction mixture containing the assay buffer, L-glutamine, NAD⁺, and GDH is prepared.

-

Varying concentrations of this compound are added to the wells of a microplate.

-

The enzymatic reaction is initiated by the addition of either GLS1 or GLS2 to the respective wells.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The rate of NADH production is measured over time by monitoring the change in absorbance at 340 nm or fluorescence (Excitation/Emission wavelengths specific for NADH).

-

The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the relevant biological context, the following diagrams have been generated using the DOT language.

Caption: Workflow for determining the IC50 of IPN60090 for GLS1 and GLS2.

Caption: Simplified glutamine metabolism pathway and the inhibitory action of IPN60090 on GLS1.

Mechanism of Action and Therapeutic Implications

Glutaminase 1 is a key enzyme in the metabolic pathway of glutaminolysis, which is the process of converting glutamine into glutamate.[3] In many cancer cells, there is an increased reliance on glutamine as a source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation.[3] By selectively inhibiting GLS1, IPN60090 effectively cuts off this crucial nutrient supply to cancer cells, leading to metabolic stress and ultimately, cell death.

The high selectivity of IPN60090 for GLS1 over GLS2 is of significant therapeutic importance. While GLS1 is broadly expressed and often upregulated in tumors, GLS2 expression is more restricted, with notable levels in the liver. Inhibition of GLS2 could potentially lead to unwanted side effects related to normal liver function. The targeted action of IPN60090 on GLS1 minimizes the risk of these off-target effects, thereby offering a more favorable safety profile.

Conclusion

This compound is a potent and exceptionally selective inhibitor of GLS1. The quantitative data from in vitro assays unequivocally demonstrates its preferential binding to GLS1 over GLS2. The detailed experimental protocols provide a clear framework for the validation of its selectivity. The high degree of target selectivity, coupled with its crucial role in cancer cell metabolism, positions IPN60090 as a promising therapeutic agent in oncology. Further research and clinical development will continue to delineate its full potential in treating various malignancies.

References

- 1. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of IPN60090 Dihydrochloride: A Deep Dive into a Clinical-Stage GLS-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

IPN60090 dihydrochloride, a potent and selective inhibitor of glutaminase-1 (GLS-1), has emerged as a promising therapeutic candidate in oncology. This technical guide provides an in-depth analysis of its structure-activity relationship (SAR), detailing the journey from lead compound to the clinical candidate. The following sections present quantitative data, experimental protocols, and visual representations of key biological pathways and drug discovery workflows.

Quantitative Structure-Activity Relationship Data

The development of IPN60090 (also referred to as Compound 27) involved systematic modifications of a lead compound to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data from these studies.[1]

Table 1: Initial Scaffold and Wing Group Modifications [1]

| Compound | R Group | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsomal Stability (Clint, mL/min/kg) | Kinetic Solubility (μM, pH 7.4) |

| 2 (Lead) | -CH2-Ph | 24 | 28 | 38 | < 0.2 |

| 4 (CB-839) | -CH2-(2-F-Ph) | 8 | 10 | 15 | 0.5 |

| 5 | -CH2-Ph | 16 | 25 | 29 | < 0.2 |

| 6 | -CH2-(2-pyridyl) | 12 | 19 | 22 | 1.2 |

| 7 | -CH2-(4-OCF3-Ph) | 5 | 8 | > 100 | < 0.2 |

Table 2: Pyridazine Wing Exploration [1]

| Compound | R Group | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsomal Stability (Clint, mL/min/kg) | Kinetic Solubility (μM, pH 7.4) |

| 8 | -CH2-(4-CF3-Ph) | 6 | 12 | 45 | 0.3 |

| 14 | -CH2-(2-pyridyl) | 9 | 15 | 18 | 2.5 |

| 15 | -CH2-(3-pyridyl) | 11 | 22 | 25 | 3.1 |

Table 3: Triazole Wing Optimization [1]

| Compound | R' Group | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsomal Stability (Clint, mL/min/kg) | Kinetic Solubility (μM, pH 7.4) |

| 14 | -Me | 9 | 15 | 18 | 2.5 |

| 16 | -Et | 7 | 11 | 12 | 3.8 |

| 17 | -nPr | 6 | 9 | 8 | 5.2 |

| 18 | -cPr | 5 | 7 | 6 | 7.1 |

| 24 | -CH2CHF2 | 4 | 6 | 4 | 15 |

| 27 (IPN60090) | -CH(CH3)OH | 3 | 5 | < 3 | 25 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the evaluation of IPN60090 and its analogs.[1]

GLS-1 (GAC Isoform) Enzyme Assay

This assay indirectly measures the conversion of glutamine to glutamate (B1630785).

-

Enzyme Source: Purified recombinant human GLS-1 (GAC isoform).

-

Assay Principle: A dual-coupled enzyme system is used. The glutamate produced by GLS-1 is converted by glutamate oxidase, generating hydrogen peroxide. This is followed by a reaction with horseradish peroxidase and Amplex Red to produce a fluorescent signal.

-

Procedure:

-

The test compound is pre-incubated with the GLS-1 enzyme in assay buffer.

-

The reaction is initiated by the addition of the substrate, L-glutamine.

-

The reaction is allowed to proceed for a set time at room temperature.

-

The detection reagents (glutamate oxidase, HRP, Amplex Red) are added.

-

Fluorescence is measured at an excitation of 535 nm and an emission of 590 nm.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

A549 Cell Proliferation Assay

This assay assesses the cytotoxic or cytostatic effect of the compounds on the A549 human lung carcinoma cell line.

-

Cell Line: A549 cells.

-

Assay Principle: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Procedure:

-

A549 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound.

-

After a 72-hour incubation period, the CellTiter-Glo® reagent is added to the wells.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated from the resulting dose-response curves.

-

Liver Microsomal Stability Assay

This in vitro assay predicts the metabolic clearance of a compound by liver enzymes.

-

Microsome Source: Pooled human liver microsomes.

-

Assay Principle: The rate of disappearance of the test compound when incubated with liver microsomes in the presence of NADPH is measured.

-

Procedure:

-

The test compound is incubated with human liver microsomes and NADPH in a phosphate (B84403) buffer at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

-

The reaction is quenched by the addition of a solvent like acetonitrile.

-

The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

The intrinsic clearance (Clint) is calculated from the rate of compound disappearance.

-

Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer.

-

Assay Principle: A concentrated DMSO stock of the compound is diluted into a phosphate buffer at a specific pH (e.g., 7.4), and the concentration of the dissolved compound is measured after a set incubation time.

-

Procedure:

-

A DMSO stock solution of the test compound is added to a phosphate buffer (pH 7.4).

-

The mixture is shaken for a specified period (e.g., 1 hour) at room temperature.

-

The solution is filtered to remove any undissolved precipitate.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

-

Visualizing the Core Concepts

Diagrams are provided below to illustrate key signaling pathways and the logical progression of the research.

References

IPN60090 Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physicochemical properties of IPN60090 dihydrochloride (B599025), a potent and selective inhibitor of glutaminase-1 (GLS-1). The information is curated for professionals in drug discovery and development, offering critical data on its chemical characteristics, solubility, and biological context.

Core Physicochemical Properties

IPN60090 dihydrochloride is an orally active small molecule that has garnered significant interest for its potential in solid tumor research, particularly in lung and ovarian cancers.[1] Its excellent physicochemical and pharmacokinetic profiles are key attributes for its therapeutic potential.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C24H29Cl2F3N8O3 | [1] |

| Molecular Weight | 605.44 g/mol | [1] |

| CAS Number | 2102101-72-2 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| LogP | 1.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 11 | [4] |

| Rotatable Bond Count | 11 | [4] |

Solubility Profile

The solubility of this compound has been determined in various solvents, which is crucial for both in vitro and in vivo experimental design.

| Solvent | Solubility | Notes | Source |

| DMSO | 170 mg/mL (280.79 mM) | Requires sonication; hygroscopic nature of DMSO can affect solubility. | [1] |

| Water | 100 mg/mL (165.17 mM) | Requires sonication. | [1] |

| Formulation 1 | ≥ 5 mg/mL (8.26 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1] |

| Formulation 2 | ≥ 5 mg/mL (8.26 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [1] |

| Formulation 3 | ≥ 5 mg/mL (8.26 mM) | 10% DMSO, 90% Corn Oil. | [1] |

Biological Activity and Mechanism of Action

IPN60090 is a highly selective inhibitor of the kidney-type glutaminase (B10826351) (GLS-1), with an IC50 of 31 nM.[1][2] It shows no significant activity against the liver-type isoform, GLS-2 (IC50 >50,000 nM).[1][2] By inhibiting GLS-1, IPN60090 blocks the conversion of glutamine to glutamate, a critical step in the metabolic reprogramming of many cancer cells that rely on glutaminolysis for energy and biosynthesis.[5][6][7] This inhibition disrupts the tricarboxylic acid (TCA) cycle and the synthesis of glutathione, which is vital for managing reactive oxygen species.[5]

Experimental Protocols

Detailed experimental procedures are critical for the replication and extension of scientific findings. Below are summaries of key experimental methodologies.

Determination of logD, logP, and pKa

While the specific results for pKa are not detailed in the available literature, the methodology for determining these physicochemical parameters is referenced.[5] A common approach involves potentiometric titration or UV-metric methods to determine the pKa. The distribution coefficient (logD) is typically measured at various pH values, and the partition coefficient (logP) is determined for the neutral species.

In Vitro GLS-1 Inhibition Assay

The inhibitory activity of IPN60090 against GLS-1 is assessed using a dual-coupled enzyme assay with purified recombinant human GLS-1 (GAC isoform).[5]

Cell Proliferation Assay

The effect of IPN60090 on cancer cell growth is evaluated through a cell proliferation assay, for instance, using the A549 human lung carcinoma cell line.[5]

-

Cell Seeding: A549 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as resazurin (B115843) or CellTiter-Glo®.

-

Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for cell proliferation inhibition.

In Vivo Oral Dosing Formulation Preparation

For animal studies, this compound is formulated to ensure adequate bioavailability. A typical protocol for preparing an oral dosing solution is as follows:[1]

-

Dissolve the required amount of this compound in DMSO to create a stock solution.

-

Sequentially add the other co-solvents (e.g., PEG300, Tween-80, and Saline) to the DMSO stock solution.

-

Ensure the final solution is clear. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[1]

Pharmacokinetic Properties

This compound has demonstrated excellent pharmacokinetic properties in preclinical species.[1][2]

| Species | Route | Dose | Cmax | t1/2 | F% |

| Mouse | IV | 3 mg/kg | - | 1 hour | - |

| Mouse | PO | 10 mg/kg | 19 µM | - | 89% |

Storage and Stability

For long-term storage, this compound solid should be kept at 4°C, sealed, and protected from moisture and light.[1] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month under the same sealed and protected conditions.[1] Repeated freeze-thaw cycles should be avoided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]

- 5. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

IPN60090 Dihydrochloride: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 dihydrochloride (B599025), also known as IACS-6274, is a potent and selective small-molecule inhibitor of glutaminase-1 (GLS-1).[1][2][3] Developed through a collaboration between The University of Texas MD Anderson Cancer Center and Ipsen Biopharmaceuticals, this agent targets the metabolic reprogramming inherent in many cancer cells, a key hallmark of malignancy.[1][4] Dysregulation of cellular metabolism, particularly the increased reliance on glutamine, presents a promising therapeutic window for intervention.[1][2] IPN60090 is currently under investigation in Phase I clinical trials for patients with advanced solid tumors.[1][5] This document provides a comprehensive overview of the preclinical data for IPN60090 dihydrochloride, focusing on its mechanism of action, pharmacokinetics, and anti-tumor efficacy.

Mechanism of Action

IPN60090 selectively inhibits GLS-1, a mitochondrial enzyme crucial for the conversion of glutamine to glutamate.[2][6][7] This reaction is a primary step in glutaminolysis, a metabolic pathway that fuels the tricarboxylic acid (TCA) cycle with α-ketoglutarate, supports redox balance through glutathione (B108866) synthesis, and provides building blocks for nucleotide and amino acid synthesis.[2] By blocking GLS-1, IPN60090 disrupts these essential cellular processes, thereby impeding the proliferation of cancer cells that are highly dependent on glutamine.[2][3] Preclinical studies have indicated that tumors with specific genetic alterations, such as mutations in KEAP1/NFE2L2 or low expression of asparagine synthetase (ASNS), may be particularly sensitive to GLS-1 inhibition.[1][8]

Pharmacological Properties

IPN60090 was developed to have excellent physicochemical and pharmacokinetic properties, enabling high oral exposure and sustained target engagement in preclinical models.[2][3]

In Vitro Potency

| Parameter | Value |

| GLS-1 IC50 | Data not publicly available |

Note: Specific IC50 values for IPN60090 are not detailed in the provided search results, but it is described as a "potent" inhibitor.

Pharmacokinetics

IPN60090 demonstrates favorable pharmacokinetic profiles across multiple preclinical species.[2]

| Species | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) |

| Mouse | Not specified | Not specified | Not specified | Not specified | Not specified |

| Rat | Not specified | Not specified | Not specified | Not specified | Not specified |

| Dog | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: While the search results emphasize excellent pharmacokinetic properties, specific quantitative data for Cmax, Tmax, AUC, and half-life in different preclinical species are not available in the public domain documents reviewed.

Preclinical Efficacy

The anti-tumor activity of IPN60090 has been demonstrated in various preclinical cancer models, both as a monotherapy and in combination with other agents.

Monotherapy

Studies in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and ovarian cancer have shown the efficacy of IPN60090.[1][2] A notable finding is the enhanced sensitivity in models with KEAP1/NRF2 mutations.[1]

| Model | Cancer Type | Dosing | Outcome |

| H2122 CDX | NSCLC | 100 mg/kg BID, oral | Similar efficacy to CB-839 at 250 mg/kg BID |

| Ru337 PDX | NSCLC | 100 mg/kg BID, oral | Robust in vivo target engagement and tumor growth inhibition |

Combination Therapy

Preclinical evidence suggests that IPN60090 can act synergistically with other anti-cancer therapies.[8] Combination strategies are being explored for Phase 1b expansion cohorts.[8]

-

With TORC1/2 Inhibitor (TAK-228): Demonstrated enhanced anti-tumor efficacy in an NSCLC PDX model.[2]

-

With Checkpoint Inhibitors: Preclinical data suggest that IPN60090 may enhance the anti-tumor immune response by reprogramming T cells and impacting the tumor microenvironment, providing a rationale for combination with checkpoint blockade therapies like pembrolizumab.[8]

Experimental Protocols

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of IPN60090 as a monotherapy or in combination in immunodeficient mice bearing human tumor xenografts.

Methodology:

-

Cell Culture and Implantation: Human cancer cell lines (e.g., H2122) are cultured under standard conditions. A specified number of cells are then subcutaneously implanted into the flanks of immunodeficient mice (e.g., NSG mice). For PDX models, tumor fragments from patients are implanted.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered orally at specified doses (e.g., 100 mg/kg) and schedules (e.g., twice daily). The control group receives the vehicle only.

-

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors and other tissues may be collected for pharmacodynamic and biomarker analysis.

Biomarkers of Response

A significant aspect of the preclinical development of IPN60090 has been the identification of potential biomarkers to select patients most likely to benefit from treatment.

-

KEAP1/NFE2L2 Mutations: Lung cancers with these mutations have shown increased sensitivity to IPN60090.[1] These mutations lead to a state of oxidative stress, making the cells more reliant on glutamine metabolism for redox balance.

-

Low ASNS Expression: Asparagine synthetase (ASNS) provides an alternative pathway for asparagine synthesis. Tumors with low ASNS expression may have a greater dependence on glutamine, suggesting they may be more susceptible to GLS-1 inhibition.[8] Novel CLIA-certified assays have been developed to identify patients with low ASNS levels.[1]

Conclusion

This compound is a promising, orally bioavailable, and selective GLS-1 inhibitor with a strong preclinical rationale for its development as an anti-cancer agent.[2][9] Its excellent pharmacokinetic properties and demonstrated anti-tumor efficacy in various preclinical models, particularly those with specific molecular markers, underscore its potential.[1][2] The ongoing Phase I clinical trials will be crucial in translating these preclinical findings into clinical benefits for patients with advanced solid tumors.[1][5] The biomarker-driven approach, focusing on patient populations with KEAP1/NFE2L2 mutations or low ASNS expression, represents a key strategy in the clinical development of IPN60090.[1][8]

References

- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]

- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mixed results | Drug Discovery News [drugdiscoverynews.com]

- 5. ascopubs.org [ascopubs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IPN60090 / UT MD Anderson Cancer Center, Ipsen [delta.larvol.com]

- 9. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]

In Vivo Pharmacokinetics of IPN60090 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090, also known as Compound 27, is a potent and selective inhibitor of glutaminase-1 (GLS-1) that has entered Phase 1 clinical trials for the treatment of solid tumors.[1][2] GLS-1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate (B1630785), a key nutrient for rapidly proliferating tumor cells.[1][3] By inhibiting GLS-1, IPN60090 disrupts the supply of essential metabolites required for tumor growth and survival.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of IPN60090 dihydrochloride (B599025) in preclinical species, along with detailed experimental protocols for its evaluation. The information presented is synthesized from the pivotal study by Soth et al. (2020) and its supplementary materials.

Mechanism of Action: GLS-1 Inhibition

IPN60090 is a selective inhibitor of the kidney-type glutaminase (B10826351) (GLS-1), with no significant activity against the liver-type isoform (GLS-2).[1] GLS-1 catalyzes the first step in glutaminolysis, a metabolic pathway that fuels the tricarboxylic acid (TCA) cycle and supports the production of antioxidants like glutathione.[1][3] In many cancers, this pathway is upregulated to meet the high bioenergetic and biosynthetic demands of malignant cells. IPN60090's inhibition of GLS-1 leads to a reduction in glutamate levels and downstream metabolites, thereby impeding tumor cell proliferation.

In Vivo Pharmacokinetic Data

The in vivo pharmacokinetic profile of IPN60090 has been characterized in rats and dogs following both intravenous (IV) and oral (PO) administration. The compound exhibits excellent oral exposure in these preclinical species.[1]

Table 1: Pharmacokinetic Parameters of IPN60090 in Rats

| Parameter | IV Administration (Dose: 3 mg/kg) | PO Administration (Dose: 10 mg/kg) |

| T1/2 (h) | 1.0 | 2.0 |

| Cmax (μM) | - | 19 |

| AUClast (μM*h) | 3.9 | 78 |

| CL (mL/min/kg) | 4.1 | - |

| Vss (L/kg) | 0.35 | - |

| Oral Bioavailability (F%) | - | 89 |

Data sourced from Soth et al., 2020.

Table 2: Pharmacokinetic Parameters of IPN60090 in Dogs

| Parameter | IV Administration (Dose: 1 mg/kg) | PO Administration (Dose: 3 mg/kg) |

| T1/2 (h) | 2.3 | 3.0 |

| Cmax (μM) | - | 3.8 |

| AUClast (μM*h) | 1.4 | 15 |

| CL (mL/min/kg) | 3.2 | - |

| Vss (L/kg) | 0.59 | - |

| Oral Bioavailability (F%) | - | 73 |

Data sourced from Soth et al., 2020.

Experimental Protocols

The following protocols are based on the methodologies described in the discovery of IPN60090.

In Vivo Pharmacokinetic Study Workflow

Animal Models and Housing

-

Species: Male Sprague-Dawley rats and male beagle dogs were utilized for the pharmacokinetic studies.

-

Housing: Animals were housed in a controlled environment with a standard light-dark cycle, temperature, and humidity. They had access to standard chow and water ad libitum, except for a pre-dose fasting period.

-

Acclimatization: Animals were allowed an adequate period of acclimatization to the facility before the commencement of the study.

Dosing Formulation and Administration

-

Formulation for Oral Administration: For oral dosing, IPN60090 dihydrochloride was formulated as a suspension in 0.5% aqueous methylcellulose.

-

Route of Administration:

-

Intravenous (IV): The drug was administered via a suitable vein (e.g., tail vein for rats, cephalic vein for dogs).

-

Oral (PO): The drug was administered via oral gavage for rats and by capsule for dogs.

-

-

Dose Levels:

-

Rats: 3 mg/kg for IV administration and 10 mg/kg for oral administration.

-

Dogs: 1 mg/kg for IV administration and 3 mg/kg for oral administration.

-

Blood Sample Collection and Processing

-

Sampling Time Points: Serial blood samples were collected at predetermined time points post-dose. A typical schedule includes pre-dose (0 h) and multiple time points up to 24 hours post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood Collection: Blood samples were collected from an appropriate site (e.g., tail vein or retro-orbital sinus for rats, cephalic or jugular vein for dogs).

-

Anticoagulant: Blood samples were collected into tubes containing K2EDTA as the anticoagulant.

-

Plasma Preparation: The collected blood samples were centrifuged to separate the plasma.

-

Storage: The resulting plasma samples were stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

-

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of IPN60090 in plasma samples.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: Reverse-phase chromatography is commonly employed to separate the analyte from endogenous plasma components.

-

Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for IPN60090 and an internal standard are monitored.

-

Quantification: The concentration of IPN60090 in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Pharmacokinetic Data Analysis

-

Software: Pharmacokinetic parameters were calculated using standard non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Parameters Calculated: The key parameters determined include, but are not limited to, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (T1/2), clearance (CL), and volume of distribution at steady state (Vss).

-

Oral Bioavailability (F%): The absolute oral bioavailability was calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

This compound demonstrates favorable in vivo pharmacokinetic properties in preclinical species, characterized by high oral bioavailability in both rats and dogs. These promising attributes, coupled with its potent and selective inhibition of GLS-1, have supported its advancement into clinical development. The experimental protocols outlined in this guide provide a robust framework for the in vivo evaluation of IPN60090 and other similar small molecule inhibitors, ensuring the generation of reliable and reproducible pharmacokinetic data essential for drug development programs.

References

- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. Biodegradable self-assembly micelles significantly enhanced the solubility, biological stability and in vivo antitumor efficacy of Hexylselen - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00089F [pubs.rsc.org]

IPN60090 Dihydrochloride: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPN60090 dihydrochloride, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase-1 (GLS1). Dysregulated cellular metabolism is a recognized hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation. By targeting GLS1, the first and rate-limiting enzyme in the glutaminolysis pathway, IPN60090 represents a promising therapeutic strategy for a range of solid tumors. This technical guide provides a comprehensive overview of IPN60090, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to aid in its evaluation for solid tumor research.

Introduction: Targeting Cancer Metabolism with IPN60090

Cancer cells undergo metabolic reprogramming to sustain their rapid growth and proliferation. One of the key metabolic pathways often hijacked by tumors is glutaminolysis, the process of converting glutamine into glutamate (B1630785) and other key intermediates.[1] These intermediates fuel the tricarboxylic acid (TCA) cycle, support nucleotide and amino acid biosynthesis, and contribute to redox homeostasis through the production of glutathione (B108866).[1]

Glutaminase-1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[2][3] Its expression is frequently upregulated in various cancers and is associated with poor prognosis.[4] IPN60090 is a novel, potent, and selective inhibitor of GLS1, developed by The University of Texas MD Anderson Cancer Center's Therapeutics Discovery division in collaboration with Ipsen Biopharmaceuticals.[5][6] Preclinical and early clinical studies have demonstrated its potential as a targeted therapy for solid tumors, particularly those with specific molecular vulnerabilities.[5][7]

Mechanism of Action

IPN60090 selectively inhibits the kidney-type glutaminase (B10826351) (GLS1), with no significant activity against the liver-type isoform (GLS2).[2] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts downstream metabolic pathways essential for cancer cell survival. This leads to a depletion of TCA cycle intermediates, reduced glutathione levels, and increased oxidative stress, ultimately inducing cell cycle arrest and apoptosis in glutamine-dependent cancer cells.[1][8]

Signaling Pathway of GLS1 Inhibition by IPN60090

Caption: Mechanism of action of IPN60090 in cancer cells.

Biomarkers for Patient Selection

Preclinical and clinical studies have identified key biomarkers that predict sensitivity to IPN60090, enabling a targeted therapeutic approach.

-

KEAP1/NFE2L2 Mutations: Mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NFE2L2 or NRF2) genes are found in a subset of non-small cell lung cancers (NSCLC) and are associated with resistance to standard therapies, including immune checkpoint inhibitors.[4][5] These mutations lead to constitutive activation of NRF2, a transcription factor that regulates the cellular antioxidant response. This creates a heightened dependence on glutamine for glutathione synthesis, making these tumors particularly vulnerable to GLS1 inhibition.[5]

-

Low Asparagine Synthetase (ASNS) Expression: In ovarian and other cancers, low expression of asparagine synthetase (ASNS) has been identified as a predictive biomarker for IPN60090 sensitivity.[4][5] ASNS catalyzes the synthesis of asparagine from aspartate and glutamine. Cells with low ASNS expression are more reliant on glutamine metabolism for survival, and therefore more susceptible to the effects of GLS1 inhibition.

Preclinical Data

In Vitro Activity

IPN60090 has demonstrated potent and selective inhibition of GLS1 and significant anti-proliferative activity in various cancer cell lines.

| Parameter | Value | Cell Line / Assay | Reference |

| GLS1 IC50 | 31 nM | Purified recombinant human GLS1 (GAC isoform) | [2] |

| GLS2 IC50 | >50,000 nM | Purified recombinant human GLS2 | [2] |

| A549 Cell Proliferation IC50 | 26 nM | A549 (NSCLC) | [2] |

In Vivo Efficacy

Preclinical studies in xenograft models have shown the anti-tumor activity of IPN60090.

| Animal Model | Treatment | Tumor Growth Inhibition | Reference |

| NSCLC Xenograft | IPN60090 (100 mg/kg, p.o., BID) | 28% (monotherapy) | [8] |

| NSCLC Xenograft | IPN60090 (100 mg/kg) + TAK228 | 85% (combination therapy) | [8] |

Pharmacokinetics

IPN60090 exhibits excellent pharmacokinetic properties in preclinical species, supporting its oral administration.

| Species | Dose | Cmax | t1/2 | F% | CL | Reference |

| Mouse | 10 mg/kg (p.o.) | 19 µM | 1 hour | 89% | 4.1 mL/min/kg | [2][8] |

Clinical Data

A first-in-human, biomarker-driven Phase I clinical trial (NCT03894540) has evaluated the safety, tolerability, and preliminary efficacy of IPN60090 (IACS-6274) in patients with advanced solid tumors harboring specific molecular alterations.[7][9]

Study Design and Patient Population

-

Design: Phase I, open-label, dose-escalation and dose-expansion study.

-

Patient Population: Patients with advanced solid tumors, including ovarian cancer, NSCLC, melanoma, and others, with molecular alterations such as KEAP1/NFE2L2 mutations or low ASNS expression.[7][10]

Efficacy

| Endpoint | Result | Reference |

| Recommended Phase II Dose (RP2D) | 180 mg twice daily | [7][10] |

| Best Overall Response | Stable Disease in 17 of 20 evaluable patients | [7][11] |

| Disease Control Rate at 12 weeks | 60% | [7][10][11] |

| Durable Stable Disease (>6 months) | Observed in 6 patients | [7][11] |

Durable stable disease was observed in patients with ASNS-low ovarian cancer, melanoma resistant to anti-PD-1 therapy, NF1-mutant leiomyosarcoma, and STK11-mutant NSCLC.[7][11]

Safety and Tolerability

IPN60090 was generally well-tolerated at the RP2D.

-

Most Common Treatment-Related Adverse Events (Grade 1-2): Transient photophobia and photopsia.[7]

-

Grade 3-4 Toxicities (mainly at higher doses): Reversible nausea, hypokalemia, hypertension, acute renal failure, and posterior reversible encephalopathy syndrome (PRES), all of which fully resolved.[7]

Experimental Protocols

In Vitro GLS1 Enzyme Inhibition Assay (Coupled-Enzyme Assay)

This protocol describes a common method to determine the IC50 of a GLS1 inhibitor.

Workflow for In Vitro GLS1 Inhibition Assay

Caption: Workflow for a coupled-enzyme GLS1 inhibition assay.

Materials:

-

Recombinant human GLS1 (GAC isoform)

-

L-Glutamine

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 250 µM EDTA, 0.12 mM Triton-X 100)

-

Coupled enzyme system (e.g., Glutamate Dehydrogenase, NAD+)

-

384-well black, non-binding plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of IPN60090 in assay buffer.

-

Add a small volume (e.g., 2 µL) of the diluted inhibitor or vehicle control to the wells of the 384-well plate.

-

Add the recombinant GLS1 enzyme to each well.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding L-glutamine.

-

Incubate the plate at 37°C for a defined period.

-

Add the components of the coupled enzyme system. The glutamate produced by GLS1 will be converted by glutamate dehydrogenase, leading to a measurable change in NAD(P)H absorbance or a fluorescent signal.

-

Read the plate on a compatible plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Cell Proliferation Assay

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of IPN60090 or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of IPN60090 in a xenograft mouse model.

Workflow for In Vivo Xenograft Study

References

- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEAP1/NFE2L2 mutations predict lung cancer radiation resistance that can be targeted by glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Asparagine synthetase modulates glutaminase inhibitor sensitivity through metabolic reprogramming and serves as a prognostic biomarker in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel glutaminase inhibitor-968 inhibits the migration and proliferation of non-small cell lung cancer cells by targeting EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for IPN60090 Dihydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 dihydrochloride (B599025) is a potent and selective inhibitor of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism.[1][2][3] By blocking the conversion of glutamine to glutamate (B1630785), IPN60090 disrupts downstream metabolic pathways essential for tumor cell proliferation and survival, including the tricarboxylic acid (TCA) cycle and glutathione (B108866) synthesis.[1] These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of IPN60090 in cancer cell lines.

Mechanism of Action: Targeting Glutamine Metabolism

Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a primary source of carbon and nitrogen. GLS1 catalyzes the first and rate-limiting step in glutamine catabolism. Its inhibition by IPN60090 leads to a depletion of glutamate and subsequent metabolic stress, ultimately hindering cancer cell growth. The inhibition of GLS-1 can also enhance anti-tumor immune responses by altering the tumor microenvironment.[4]

References

- 1. Advancing Cancer Treatment by Targeting Glutamine Metabolism—A Roadmap | MDPI [mdpi.com]

- 2. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GLS1-mediated glutamine metabolism mitigates oxidative stress-induced matrix degradation, ferroptosis, and senescence in nucleus pulposus cells by modulating Fe2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for IPN60090 Dihydrochloride in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090, a potent and selective inhibitor of glutaminase-1 (GLS-1), is a clinical-stage therapeutic agent showing promise in preclinical oncology models.[1][2][3][4][5] Dysregulation of cellular metabolism is a recognized hallmark of cancer, and the dependence of many tumor cells on glutamine for proliferation and survival makes GLS-1 a compelling therapeutic target.[1][2][6] IPN60090 inhibits the conversion of glutamine to glutamate (B1630785), a crucial step in the metabolic reprogramming of cancer cells.[1][6][7] These application notes provide detailed protocols for the in vivo administration of IPN60090 dihydrochloride (B599025) in mouse models of cancer, based on available preclinical data.

Mechanism of Action and Signaling Pathway